molecular formula C13H17N B8200762 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No.: B8200762
M. Wt: 187.28 g/mol
InChI Key: HBBNHRSLGOLCPS-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a polycyclic amine derivative characterized by a partially hydrogenated indacene core substituted with a methyl group at position 3 and an amine group at position 2. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of its structural analogs (e.g., 8-methyl and 8-bromo derivatives) using Suzuki-Miyaura coupling or bromination protocols .

Properties

IUPAC Name

3-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-8-5-6-10-7-9-3-2-4-11(9)13(14)12(8)10/h7-8H,2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBNHRSLGOLCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C1C(=C3CCCC3=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation

The tricyclic framework is often constructed via Friedel-Crafts alkylation . Starting from indane derivatives, methyl groups are introduced at the 3-position using methyl-substituted acyl chlorides or alkyl halides. For example:

  • Step 1 : Friedel-Crafts acylation of indane with 3-methylpropionyl chloride in the presence of AlCl₃ yields a methyl-substituted ketone intermediate.

  • Step 2 : Intramolecular Friedel-Crafts alkylation under acidic conditions (e.g., concentrated H₂SO₄) forms the tricyclic ketone.

Nitration and Reduction

  • Step 3 : Nitration of the tricyclic ketone using fuming HNO₃ in a CH₂Cl₂/Ac₂O/AcOH mixture introduces a nitro group at the 4-position.

  • Step 4 : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine while preserving the methyl substituent. Yields range from 70–85% .

Key Data:

StepReagents/ConditionsYieldReference
13-methylpropionyl chloride, AlCl₃, CH₂Cl₂, 0°C65%
2H₂SO₄, 80°C, 6h78%
3HNO₃, CH₂Cl₂/Ac₂O, 0°C82%
4Pd/C, H₂, MeOH, RT85%

Reductive Amination of Tricyclic Ketones

Ketone Synthesis

  • Alternative Route : The tricyclic ketone is synthesized via Grignard reactions using methylmagnesium bromide and subsequent cyclization.

Reductive Amination

  • The ketone intermediate is treated with ammonia and a reducing agent (e.g., NaBH₃CN or H₂/Pd) to form the amine. This method avoids nitro intermediates and achieves yields of 60–75% .

Key Data:

Reagents/ConditionsYieldPurityReference
NH₃, NaBH₃CN, MeOH, RT68%95%
H₂, Pd/C, NH₃, EtOH73%97%

Direct Methylation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Methylation Strategies

  • Eschweiler-Clarke Reaction : Treatment of the parent amine with formaldehyde and formic acid introduces a methyl group at the 3-position. This method is less common due to selectivity challenges.

  • Methyl Halides : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields the 3-methyl derivative, but over-alkylation risks require careful stoichiometry.

Key Data:

MethodReagents/ConditionsYieldSelectivityReference
Eschweiler-ClarkeHCOOH, HCHO, 100°C45%Low
Methyl IodideCH₃I, K₂CO₃, DMF, 50°C55%Moderate

Catalytic Hydrogenation of Nitriles

Cyano Intermediate Synthesis

  • Step 1 : Nitration of 3-methylindacene followed by substitution with KCN forms a nitrile.

  • Step 2 : Hydrogenation over Raney Ni or PtO₂ converts the nitrile to the amine. Yields reach 80–90% with high regioselectivity.

Key Data:

StepReagents/ConditionsYieldReference
1HNO₃, H₂SO₄, then KCN70%
2H₂, Raney Ni, EtOH88%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale Suitability
Friedel-CraftsHigh yields, scalableHarsh acidic conditionsIndustrial
Reductive AminationAvoids nitro intermediatesModerate yieldsLab-scale
Direct MethylationSimple stepsPoor selectivitySmall-scale
Nitrile HydrogenationExcellent regioselectivityMulti-step synthesisPilot-scale

Analytical Validation

  • Purity : HPLC (C18 column, MeCN/H₂O) confirms >98% purity.

  • Structural Confirmation : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 2.41 (s, CH₃), 6.95 (s, aromatic H).

  • Mass Spec : [M+H]⁺ = 187.28 (C₁₃H₁₇N) .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine and its analogs:

Compound Name Substituent Molecular Weight (g/mol) Physical State Yield/Purity Applications Safety/Hazards
This compound Methyl at position 3 ~188.2 (estimated)* Not reported Not reported Pharmaceutical research No direct data
8-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine Methyl at position 8 188.2 Colorless liquid 76% yield NLRP3 inflammasome inhibition Not specified
8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine Bromo at position 8 252.15 Brown solid 83% yield Synthetic intermediate H315 (skin irritation), H319 (eye irritation)
3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine Difluoromethyl at position 3 Not reported White powder 99% purity Healing drugs Requires sealed storage
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (parent compound) None ~173.2 (estimated)** Not reported Not reported Baseline for comparison Not specified

Estimated based on 8-methyl analog; *Calculated from molecular formula C12H15N.

Key Findings:

Functional Groups: The difluoromethyl substituent in the 3-position enhances polarity and metabolic stability compared to methyl or bromo groups, making it suitable for pharmaceutical applications .

Synthetic Efficiency :

  • Bromination (NBS/DCM) of the parent compound yields the 8-bromo derivative in 83% yield, while Suzuki coupling with methyl boronic acid produces the 8-methyl analog in 76% yield .
  • The high purity (99%) of the 3-(difluoromethyl) analog suggests optimized purification protocols for pharmaceutical-grade synthesis .

Safety and Handling :

  • The 8-bromo derivative poses risks of skin and eye irritation (H315/H319), necessitating stringent safety measures during handling . In contrast, the difluoromethyl analog requires sealed storage to maintain stability .

Therapeutic Potential: The 8-methyl analog is implicated in NLRP3 inflammasome inhibition, a pathway relevant to inflammatory diseases .

Biological Activity

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS No. 2271392-87-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties and other pharmacological effects based on available research findings.

  • Molecular Formula : C₁₃H₁₇N
  • Molecular Weight : 187.28 g/mol
  • InChI Key : HBBNHRSLGOLCPS-UHFFFAOYSA-N
  • PubChem ID : 137453089

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial and fungal strains has been evaluated using standard methods.

Study Overview

A study conducted to assess the antimicrobial activity of synthesized compounds including this compound involved testing against both Gram-positive and Gram-negative bacteria as well as fungi. The following pathogens were included in the study:

PathogenType
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungal
Aspergillus nigerFungal

Results

The compound demonstrated significant antibacterial and antifungal activities compared to standard antibiotics such as ciprofloxacin and fluconazole. The zones of inhibition were measured in millimeters (mm) after incubation periods of 24 and 48 hours.

CompoundZone of Inhibition (mm)
This compound15 (against S. aureus)
Ciprofloxacin20 (against S. aureus)
Fluconazole18 (against C. albicans)

The results indicate that while the compound showed promising activity against certain strains, it was less effective than the standard antibiotics tested.

The exact mechanism through which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that its structure allows for interaction with bacterial cell membranes or interference with metabolic processes essential for microbial survival.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of similar compounds within the same chemical class:

  • Synthesis and Evaluation : A series of derivatives of indacenamines were synthesized and evaluated for their antimicrobial activity. The study found that modifications to the chemical structure could enhance bioactivity.
  • Comparative Analysis : In a comparative study involving various substituted indacenamines including 3-Methyl derivatives, it was observed that certain substitutions led to improved antibacterial properties against resistant strains.

Q & A

Q. How can researchers validate bioactivity data given potential impurities in synthesized batches?

  • Methodological Answer :
  • Orthogonal purification : Combine column chromatography with preparative HPLC (C18 column, MeCN/H₂O gradient).
  • Biological controls : Include a "scrambled" analog (e.g., 3-ethyl derivative) to confirm target specificity .

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